
Friedel-Crafts acylation of 1,3-
dimethoxybenzene with acetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,4-Dimethoxyphenyl acetate

Cat. No.: B15399497 Get Quote

Application Note: Friedel-Crafts Acylation of 1,3-
Dimethoxybenzene
Abstract
This document provides a detailed protocol for the Friedel-Crafts acylation of 1,3-

dimethoxybenzene using acetic anhydride. The primary product of this electrophilic aromatic

substitution is 2,4-dimethoxyacetophenone, a valuable intermediate in the synthesis of

pharmaceuticals and other fine chemicals. This application note includes a comprehensive

experimental procedure, tabulated data for reaction components, and graphical representations

of the reaction mechanism and experimental workflow, designed for researchers in organic

synthesis and drug development.

Introduction
The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by

attaching an acyl group to an aromatic ring. The reaction typically employs a Lewis acid

catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. In this application,

1,3-dimethoxybenzene, an activated aromatic compound, undergoes acylation with acetic

anhydride. The electron-donating methoxy groups direct the substitution primarily to the C4

position (para to one methoxy group and ortho to the other), which is both electronically

activated and sterically accessible. The resulting product, 2,4-dimethoxyacetophenone, serves

as a key building block in various synthetic pathways. Alternative catalysts like polyphosphoric
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acid (PPA) can also be used and are known to sometimes prevent side reactions like aryl-alkyl

ether cleavage that can occur with strong Lewis acids like AlCl₃.

Reaction and Mechanism
The overall reaction is as follows:

1,3-Dimethoxybenzene + Acetic Anhydride → (Catalyst) → 2,4-Dimethoxyacetophenone +

Acetic Acid

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The Lewis

acid catalyst reacts with acetic anhydride to form a highly electrophilic acylium ion. The

electron-rich 1,3-dimethoxybenzene then attacks the acylium ion, forming a resonance-

stabilized carbocation intermediate (a sigma complex). Finally, a weak base removes a proton

from the carbon bearing the new acyl group, restoring aromaticity and yielding the final product.
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Reaction Mechanism for Friedel-Crafts Acylation

Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation & Product Formation

Acetic Anhydride

Intermediate Complex

AlCl₃ (Catalyst)

Acylium Ion (Electrophile)
[CH₃CO]⁺

Sigma Complex
(Resonance Stabilized)

 + [CH₃COOAlCl₃]⁻

1,3-Dimethoxybenzene

2,4-Dimethoxyacetophenone

AlCl₃ + CH₃COOH

[CH₃COOAlCl₃]⁻

Deprotonation

Click to download full resolution via product page

Caption: Mechanism of the Friedel-Crafts acylation of 1,3-dimethoxybenzene.
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Experimental Protocol
Materials and Equipment
Table 1: Reagents and Materials

Reagent/Materi
al

Formula
Molar Mass (
g/mol )

Quantity Role

1,3-

Dimethoxybenze

ne

C₈H₁₀O₂ 138.16 6.91 g (50 mmol) Substrate

Acetic Anhydride C₄H₆O₃ 102.09
5.6 mL (60

mmol)
Acylating Agent

Aluminum

Chloride

(anhydrous)

AlCl₃ 133.34 8.0 g (60 mmol) Catalyst

Dichloromethane

(DCM,

anhydrous)

CH₂Cl₂ 84.93 100 mL Solvent

Hydrochloric Acid

(conc.)
HCl 36.46 ~20 mL Quenching Agent

Sodium

Bicarbonate (sat.

soln.)

NaHCO₃ 84.01 As needed Neutralization

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As needed Drying Agent

Crushed Ice H₂O 18.02 ~100 g Quenching

Equipment:

250 mL three-neck round-bottom flask
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Magnetic stirrer and stir bar

Reflux condenser with a drying tube (CaCl₂)

Dropping funnel

Ice-water bath

Heating mantle

Separatory funnel

Rotary evaporator

Standard glassware for workup and purification

Procedure
Reaction Setup:

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a

reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel. Ensure

all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

In the fume hood, add anhydrous aluminum chloride (8.0 g) and anhydrous

dichloromethane (50 mL) to the flask.

Cool the flask to 0°C using an ice-water bath.

Addition of Reagents:

In a separate beaker, prepare a solution of 1,3-dimethoxybenzene (6.91 g) and acetic

anhydride (5.6 mL) in anhydrous dichloromethane (50 mL).

Transfer this solution to the dropping funnel.

Add the solution dropwise to the stirred AlCl₃ suspension in the reaction flask over 30-45

minutes. Maintain the temperature at 0°C during the addition to control the exothermic

reaction.
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Reaction:

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature.

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Workup and Quenching:

Once the reaction is complete, cool the flask again in an ice-water bath.

Slowly and carefully pour the reaction mixture onto a beaker containing approximately 100

g of crushed ice and 20 mL of concentrated hydrochloric acid. This step should be

performed with vigorous stirring in a fume hood to manage the evolution of HCl gas.

Transfer the quenched mixture to a separatory funnel.

Extraction and Neutralization:

Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of

dichloromethane.

Combine all organic layers. Wash the combined organic phase sequentially with:

100 mL of water

100 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acid)

100 mL of brine (saturated NaCl solution)

Dry the organic layer over anhydrous magnesium sulfate.

Purification:

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain

the crude product.
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Purify the crude product by vacuum distillation or recrystallization from a suitable solvent

(e.g., ethanol/water mixture) to yield pure 2,4-dimethoxyacetophenone.

Data Presentation
Table 2: Typical Reaction Parameters and Expected Results

Parameter Value Notes

Reaction Time 2 - 3 hours Monitor by TLC for completion.

Reaction Temperature 0°C to Room Temp.
Initial cooling is critical for

control.

Theoretical Yield 9.01 g

Based on 1,3-

dimethoxybenzene as the

limiting reagent.

Expected Actual Yield 75-85%

Varies based on purity of

reagents and reaction

conditions.

Product Appearance
Colorless to pale yellow

solid/oil

Melting Point 34-38 °C
Literature value for 2,4-

dimethoxyacetophenone.

Visualizations
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Experimental Workflow: Friedel-Crafts Acylation
1. Reaction Setup
- Dry 3-neck flask

- Add AlCl₃ and DCM
- Cool to 0°C

3. Dropwise Addition
- Add reagent mix to flask

- Maintain at 0°C (30-45 min)

2. Reagent Preparation
- Mix 1,3-dimethoxybenzene,
  acetic anhydride, and DCM

4. Reaction
- Warm to room temp.

- Stir for 2-3 hours
- Monitor by TLC

5. Quenching
- Cool flask to 0°C

- Pour mixture onto ice/HCl

6. Extraction
- Separate organic layer

- Extract aqueous layer with DCM

7. Washing & Neutralization
- Wash with H₂O

- Wash with sat. NaHCO₃

- Wash with brine

8. Drying & Concentration
- Dry over MgSO₄

- Filter and evaporate solvent

9. Purification
- Vacuum distillation or

  recrystallization

Final Product
2,4-Dimethoxyacetophenone

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis of 2,4-dimethoxyacetophenone.
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Safety Precautions
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume

hood and avoid contact with skin and eyes.

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated

fume hood.

Concentrated HCl: Highly corrosive and releases toxic fumes. Handle with appropriate

personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

The quenching process is highly exothermic and releases HCl gas; it must be performed

slowly in an ice bath within a fume hood.

To cite this document: BenchChem. [Friedel-Crafts acylation of 1,3-dimethoxybenzene with
acetic anhydride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15399497#friedel-crafts-acylation-of-1-3-
dimethoxybenzene-with-acetic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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